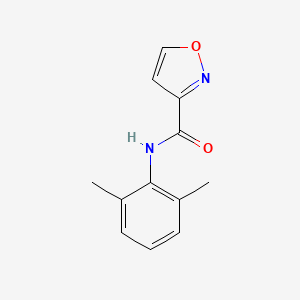![molecular formula C16H17BrN2O2 B12902541 1-[4-(4-Bromophenyl)-3-(morpholin-4-yl)-1H-pyrrol-2-yl]ethan-1-one CAS No. 142847-08-3](/img/structure/B12902541.png)
1-[4-(4-Bromophenyl)-3-(morpholin-4-yl)-1H-pyrrol-2-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(4-Bromophenyl)-3-morpholino-1H-pyrrol-2-yl)ethanone is an organic compound that features a bromophenyl group, a morpholino group, and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-Bromophenyl)-3-morpholino-1H-pyrrol-2-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 4-bromophenylhydrazine with ethyl acetoacetate to form the intermediate 4-(4-bromophenyl)-3-hydrazinyl-1H-pyrrole. This intermediate is then reacted with morpholine and acetic anhydride under reflux conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-(4-Bromophenyl)-3-morpholino-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(4-(4-Bromophenyl)-3-morpholino-1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-(4-Bromophenyl)-3-morpholino-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
1-(4-Bromophenyl)-2-(4-chlorophenyl)ethan-1-one: Similar structure but with a chlorophenyl group instead of a morpholino group.
4’-Bromoacetophenone: Lacks the pyrrole and morpholino groups, making it less complex.
Uniqueness: 1-(4-(4-Bromophenyl)-3-morpholino-1H-pyrrol-2-yl)ethanone is unique due to the presence of both the morpholino and pyrrole groups, which confer distinct chemical and biological properties. These groups enhance its potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
142847-08-3 |
|---|---|
Formule moléculaire |
C16H17BrN2O2 |
Poids moléculaire |
349.22 g/mol |
Nom IUPAC |
1-[4-(4-bromophenyl)-3-morpholin-4-yl-1H-pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C16H17BrN2O2/c1-11(20)15-16(19-6-8-21-9-7-19)14(10-18-15)12-2-4-13(17)5-3-12/h2-5,10,18H,6-9H2,1H3 |
Clé InChI |
JIXFMJOKFKDIQX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=CN1)C2=CC=C(C=C2)Br)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-[3-benzoyl-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-6-yl]-](/img/structure/B12902458.png)
![[1,2,4]Triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B12902460.png)

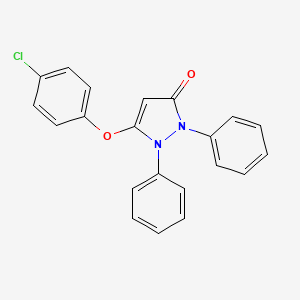
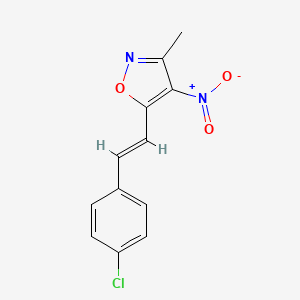
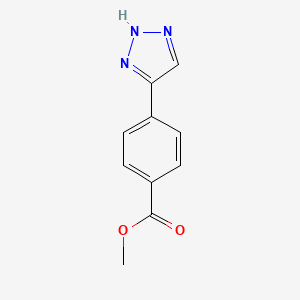
![6-[(4,7,7-Trimethyloctan-2-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B12902507.png)
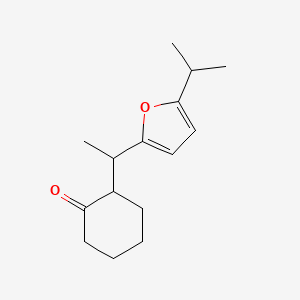

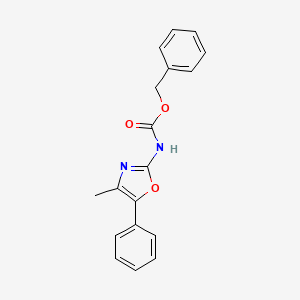
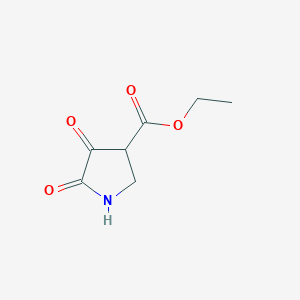

![O-{2-[(Oxan-2-yl)oxy]ethyl}hydroxylamine](/img/structure/B12902537.png)
